1-[(Tert-butoxy)carbonyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid
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Overview
Description
“1-[(Tert-butoxy)carbonyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid” is a chemical compound that likely contains a tert-butyloxycarbonyl (BOC) protecting group . The BOC group is commonly used in organic synthesis, particularly for the protection of amines .
Synthesis Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .Scientific Research Applications
Organic Synthesis and Chemical Reactions
This compound is utilized in the synthesis of cyclosiloxanes containing a gallium atom as a ring member, highlighting its role in the development of novel organometallic compounds (Veith, Vogelgesang, & Huch, 2002). Furthermore, it serves as a precursor for lithiated derivatives that react with various electrophiles to yield α-substituted products, demonstrating its versatility in synthetic organic chemistry (Häner, Maetzke, & Seebach, 1986).
Material Science and Polymer Research
In material science, the tert-butoxycarbonyl (t-BOC) moiety, a fundamental component of this compound, is explored for modifying the physical properties of polymers. For instance, it has been used in free volume manipulation of polyimides to systematically alter their gas transport properties, showing its potential in tailoring material characteristics for specific applications (Lin et al., 2020).
Molecular Structure Analysis
The crystal and molecular structure of a derivative of this compound has been analyzed, offering insights into its conformational behavior and intermolecular interactions. This research underscores its importance in the study of molecular architecture and the design of molecules with desired structural properties (Cetina et al., 2003).
Advanced Organic Transformations
This compound is instrumental in the stereospecific synthesis of amino cyclopropane carboxylic acids, showcasing its utility in producing structurally complex and functionally diverse molecules. Such transformations are crucial for the development of novel organic compounds with potential applications in medicinal chemistry and drug development (Koskinen & Muñoz, 1993).
Mechanism of Action
Target of Action
The primary target of 1-[(Tert-butoxy)carbonyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid is amines . The compound is used as a protecting group for amines in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as silylation . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . This is followed by methanolysis of the silyl ester to the carbamic acid . Finally, decarboxylation occurs to produce the amine .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of amines . It plays a crucial role in the protection and deprotection of amines, which is a key step in many biochemical pathways .
Pharmacokinetics
The pharmacokinetics of this compound are largely dependent on the conditions under which it is used. For instance, the BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Result of Action
The result of the compound’s action is the protection of amines during organic synthesis . This allows for the selective modification of other functional groups without affecting the amines . After the desired reactions have been carried out, the protecting group can be removed to yield the free amine .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the addition of the BOC group to amines can be accomplished under aqueous conditions . On the other hand, the removal of the BOC group requires the presence of strong acids . Therefore, the compound’s action is highly dependent on the pH of the environment .
Properties
IUPAC Name |
2,2,3,3-tetramethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c1-10(2,3)17-9(16)13(8(14)15)11(4,5)12(13,6)7/h1-7H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNPSMJORNYWOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C(=O)O)C(=O)OC(C)(C)C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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